![molecular formula C21H14ClN5O4 B2949811 4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide CAS No. 1005304-34-6](/img/structure/B2949811.png)
4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
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Overview
Description
The compound “4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound . This group is attached to a phenyl ring via a nitrogen atom, and the phenyl ring carries a 4-chloro-3-nitrobenzamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[2,3-d]pyrimidin-3(4H)-yl group suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro and amide groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is valuable in the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are prevalent in many pharmaceuticals and are essential for creating diverse molecular frameworks with potential therapeutic effects .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity. Research into similar molecules has shown effectiveness against various bacterial strains, indicating that this compound could serve as a lead structure for developing new antimicrobial agents .
Antiviral Therapeutics
Compounds with similar structures have demonstrated antiviral activity against diseases like the Newcastle disease virus. This suggests that our compound could be modified to enhance its properties as an antiviral therapeutic .
Drug Development
The compound’s unique structure makes it a valuable synthon in drug development. Its ability to form multiple bonds and interact with biological targets can be exploited to create drugs with specific actions, such as enzyme inhibition or receptor modulation.
Each of these applications demonstrates the compound’s versatility and potential in scientific research, highlighting its importance in the development of new therapeutic agents and in the advancement of medicinal chemistry. The ongoing research into compounds with similar structures provides a foundation for future studies and applications of this compound .
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O4/c1-12-24-19-16(3-2-10-23-19)21(29)26(12)15-7-5-14(6-8-15)25-20(28)13-4-9-17(22)18(11-13)27(30)31/h2-11H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPFIEZKYQOXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide |
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